

An In-Depth Technical Guide to the Toxicology and Safety of Dithiobiuret

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dithiobiuret**

Cat. No.: **B1223364**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobiuret is a sulfur-containing organic compound with applications as a plasticizer, rubber accelerator, and an intermediate in the manufacturing of pesticides and resins.^[1] Despite its industrial uses, **dithiobiuret** is recognized as a highly toxic substance, posing significant health risks upon exposure. This technical guide provides a comprehensive overview of the toxicology and safety data for **dithiobiuret**, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals handling this hazardous chemical.

Toxicological Data

Dithiobiuret exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure.^[2] The primary hazard statements associated with **dithiobiuret** are H300 (Fatal if swallowed), H310 (Fatal in contact with skin), and H330 (Fatal if inhaled).^[3]

Acute Toxicity

While specific LD50 and LC50 values for **dithiobiuret** are not readily available in publicly accessible databases, the Registry of Toxic Effects of Chemical Substances (RTECS) provides data for a related compound, 1-methyl-2,4-**dithiobiuret**.

Species	Route of Exposure	Parameter	Value	Reference
Mouse	Subcutaneous	LD50	140 mg/kg	[4]

Table 1: Acute Toxicity Data for a **Dithiobiuret** Derivative

Subchronic Toxicity

Detailed subchronic toxicity studies providing No-Observed-Adverse-Effect-Level (NOAEL) values for **dithiobiuret** are not extensively published. However, repeated-dose studies in rats have demonstrated the development of delayed-onset neuromuscular weakness.[\[5\]](#) Daily administration of 1 mg/kg/day of **dithiobiuret** to rats leads to skeletal muscle weakness, detectable by a failure in the rotarod test.[\[6\]](#)

Neurotoxicity

The most well-documented toxic effect of **dithiobiuret** is its neurotoxicity, specifically targeting the neuromuscular junction.[\[5\]](#)[\[7\]](#) Chronic administration in rats causes a delayed-onset flaccid muscle weakness.[\[5\]](#) This is attributed to the inhibition of acetylcholine (ACh) release from motor nerve terminals.[\[5\]](#)[\[7\]](#) Studies have shown that **dithiobiuret** decreases the quantal content of end-plate potentials (EPPs) without affecting the resting membrane potential of the endplate.[\[7\]](#)

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Carcinogenicity: A bioassay of 2,5-dithiobiurea (an isomer of **dithiobiuret**) for possible carcinogenicity was conducted in Fischer 344 rats and B6C3F1 mice. The study, which involved administering the compound in the feed for 78 weeks, concluded that there was insufficient evidence to establish its carcinogenicity in female mice and no evidence of carcinogenicity in male mice or in rats of either sex.[\[4\]](#)

Genotoxicity: Comprehensive genotoxicity data for **dithiobiuret**, such as results from the Ames test or in vitro/in vivo chromosomal aberration assays, are not readily available in the reviewed literature.

Reproductive and Developmental Toxicity: Specific studies on the reproductive and developmental toxicity of **dithiobiuret** following international guidelines (e.g., OECD 421, 416) have not been identified in the available literature.[8][9]

Experimental Protocols

This section outlines the general methodologies employed in key toxicological studies relevant to **dithiobiuret**.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours.

- Oral LD50 (Rat): Typically follows OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or OECD Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). A single dose of the test substance is administered by gavage to fasted rats. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10][11][12]
- Dermal LD50 (Rabbit): Generally follows OECD Guideline 402 (Acute Dermal Toxicity). The test substance is applied to the shaved, intact skin of rabbits for 24 hours under a semi-occlusive dressing. Observations for mortality and skin reactions are made for 14 days.[6][13][14]
- Inhalation LC50 (Rat): Follows OECD Guideline 403 (Acute Inhalation Toxicity). Rats are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours). Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.[15][16][17]

Neurotoxicity Assessment

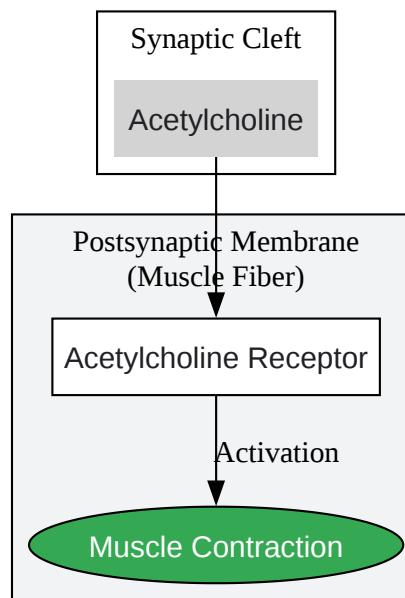
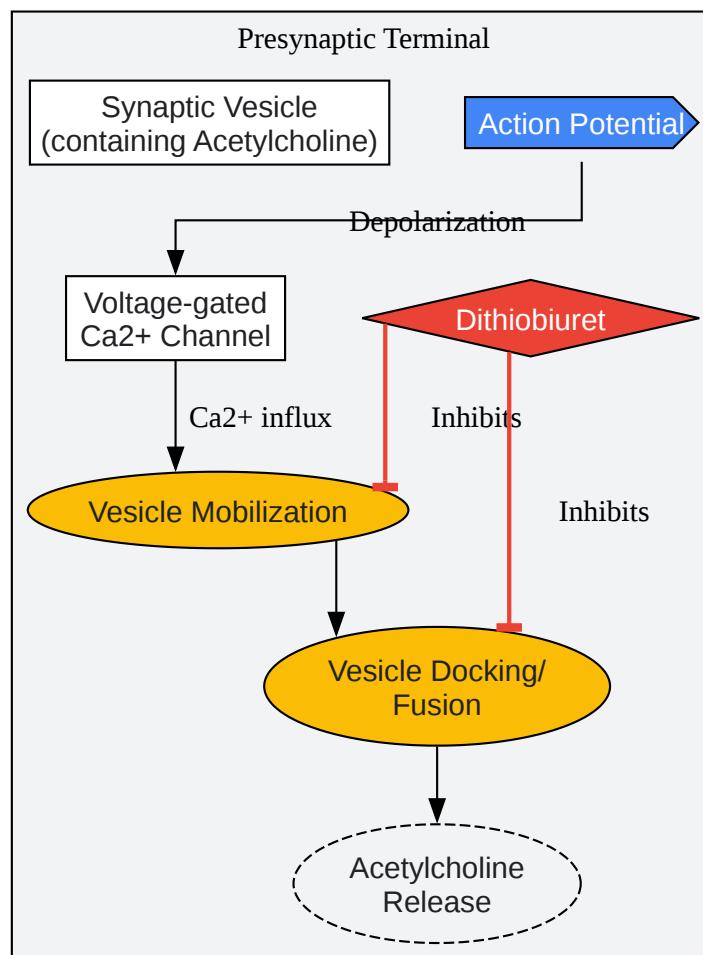
- Rotarod Test: This test is used to assess motor coordination and balance in rodents. Animals are placed on a rotating rod, and the latency to fall is measured. **Dithiobiuret**-treated rats show a decreased ability to remain on the rod, indicating muscle weakness.[6]
- In Vitro Nerve-Muscle Preparation: The extensor digitorum longus (EDL) muscle with its associated nerve is isolated from rats.[7][18] Intracellular microelectrode recordings are used

to measure end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) to assess neuromuscular transmission.[7]

- PC12 Cell Culture: Differentiated pheochromocytoma (PC12) cells, which exhibit neuronal characteristics and release acetylcholine, are used as an *in vitro* model to study the effects of **dithiobiuret** on neurotransmitter synthesis and release.[5]

Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Test): This test, following OECD Guideline 471, uses histidine-requiring strains of *Salmonella typhimurium* to detect point mutations. The ability of the test substance to cause a reversion to histidine independence is measured.[1][19][20][21]
- In Vitro Mammalian Chromosomal Aberration Test: As per OECD Guideline 473, cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance.[8][13][22][23][24] Cells are then arrested in metaphase, and chromosomes are examined for structural aberrations.[8][13][22][23][24]

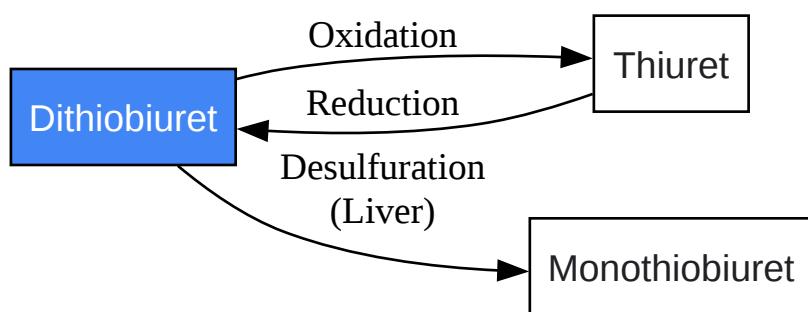


Reproductive and Developmental Toxicity Screening

- OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test): This study provides an initial assessment of the potential effects on male and female fertility, as well as on the developing offspring. The test substance is administered to male and female rats before, during, and after mating.[8][25][26]

Signaling Pathways and Experimental Workflows

Mechanism of Neurotoxicity

The neurotoxicity of **dithiobiuret** is primarily mediated by its interference with cholinergic transmission at the neuromuscular junction. It is proposed to inhibit the quantal release of acetylcholine from the presynaptic nerve terminal. This effect does not appear to involve a direct action on postsynaptic acetylcholine receptors or a significant alteration in intracellular calcium concentrations.[5][7] The precise molecular target within the presynaptic terminal remains to be fully elucidated but may involve proteins essential for the mobilization or fusion of synaptic vesicles.

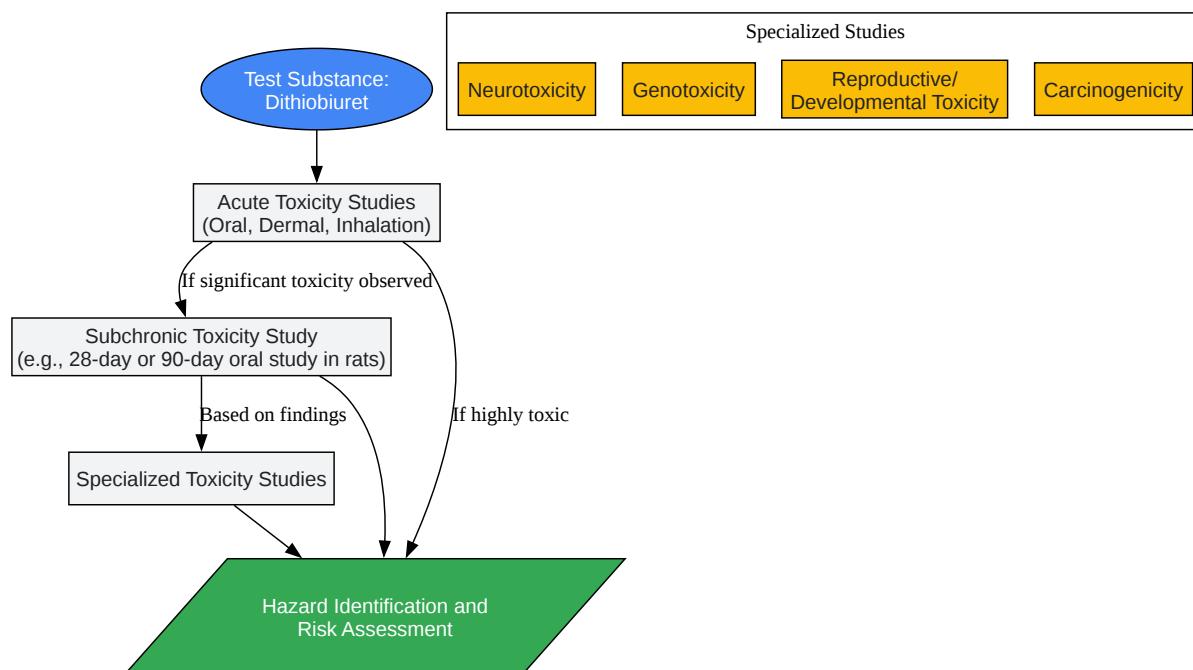


[Click to download full resolution via product page](#)

Proposed Mechanism of **Dithiobiuret** Neurotoxicity

Metabolic Pathways

Studies in rats have identified two primary metabolic pathways for **dithiobiuret**. One pathway involves a reversible oxidation to thiuret, and the other involves desulfuration to form monothiobiuret.[27] The liver is suggested to be the primary site of desulfuration.[27]



[Click to download full resolution via product page](#)

Metabolic Pathways of **Dithiobiuret** in Rats

General Experimental Workflow for In Vivo Toxicity Assessment

A typical workflow for assessing the in vivo toxicity of a chemical like **dithiobiuret** involves a tiered approach, starting with acute toxicity studies and progressing to more specialized and long-term studies if warranted.

[Click to download full resolution via product page](#)

General In Vivo Toxicity Testing Workflow

Safety and Handling

Given its high acute toxicity, strict safety precautions are mandatory when handling **dithiobiuret**.

- Engineering Controls: Work with **dithiobiuret** should be conducted in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Chemical safety goggles or a face shield are essential.
 - Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.
 - Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with particulate filters is necessary.
- First Aid Measures:
 - Ingestion: If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. **Dithiobiuret** is classified as an acute hazardous waste (EPA hazardous waste number P049).[\[2\]](#)

Conclusion

Dithiobiuret is a highly toxic compound with its primary toxic effect being neurotoxicity mediated by the inhibition of acetylcholine release at the neuromuscular junction. While quantitative data on its acute toxicity are limited in the public domain, its classification as fatal upon ingestion, skin contact, or inhalation underscores the need for stringent safety measures. Further research is warranted to fully characterize its genotoxic, reproductive, and carcinogenic

potential. The information and protocols outlined in this guide are intended to aid researchers in the safe handling and comprehensive toxicological evaluation of **dithiobiuret**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reverse mutation tests in *Salmonella typhimurium* and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiobiuret | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithiobiuret - Wikipedia [en.wikipedia.org]
- 4. RTECS NUMBER-EC1830000-Chemical Toxicity Database [drugfuture.com]
- 5. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Alterations of spontaneous and evoked release of acetylcholine during dithiobiuret-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Variability in Toxicity - 1080 Science [1080science.co.nz]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. daikinchemicals.com [daikinchemicals.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 18. Effects of 2,4-dithiobiuret treatment in rats on cholinergic function and metabolism of the extensor digitorum longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Within-laboratory reproducibility of Ames test results: Are repeat tests necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemview.epa.gov [chemview.epa.gov]
- 22. genedirex.com [genedirex.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 25. Reproductive and developmental toxicity screening test of new TiO₂ GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 27. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Toxicology and Safety of Dithiobiuret]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223364#toxicology-and-safety-data-for-dithiobiuret-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com